molecular formula C4H5BrO4 B107601 (S)-2-bromosuccinic acid CAS No. 20859-23-8

(S)-2-bromosuccinic acid

Cat. No. B107601
CAS RN: 20859-23-8
M. Wt: 196.98 g/mol
InChI Key: QQWGVQWAEANRTK-REOHCLBHSA-N
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Description

(S)-2-bromosuccinic acid is a chiral compound that has been studied for its crystal structure and optical resolution. The absolute configuration of this compound has been determined to be (S) through X-ray diffraction methods, which revealed that the crystals of (-)-2-bromosuccinamic acid are orthorhombic with specific lattice parameters and contain four molecules in the unit cell . Additionally, the optical resolution of racemic bromosuccinic acid has been achieved, yielding enantiomers with high optical purities through preferential crystallization and the use of a resolving agent .

Synthesis Analysis

The synthesis of related compounds using bromosuccinic acid derivatives has been explored. For instance, N-bromosuccinimide (NBS) has been used to mediate the reaction of 2-hydroxyaryl aldehydes with Meldrum's acid, leading to the synthesis of coumarin-3-carboxylic acids. This method employs a mixture of water and ethanol as a solvent and operates under mild reaction conditions, which is advantageous for the synthesis of compounds with diverse functional groups .

Molecular Structure Analysis

The molecular structure of (S)-2-bromosuccinic acid has been thoroughly analyzed using X-ray diffraction. The compound forms orthorhombic crystals with a space group of P212121. The lattice parameters have been precisely measured, and the structure was solved using the heavy atom method, followed by three-dimensional Fourier and difference Fourier synthesis. The refinement process involved full-matrix least-squares calculations, which confirmed the (S) configuration of the molecule .

Chemical Reactions Analysis

Chemical reactions involving bromosuccinic acid derivatives, such as the synthesis of coumarin-3-carboxylic acids, have been facilitated by N-bromosuccinimide. This reagent promotes a Knoevenagel-intramolecular cyclization cascade reaction, which is a key step in the formation of the coumarin ring system. The reaction conditions are mild and tolerate a wide range of substrates, making it a versatile method for synthesizing complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-bromosuccinic acid have been deduced from its racemic form, (RS)-bromosuccinic acid. The racemic mixture has been characterized by its melting point, solubility, and infrared spectrum. The phase behavior of (RS)-bromosuccinic acid has been studied, revealing that it exists as a conglomerate at room temperature and forms a racemic compound at its melting point. The optical resolution of this racemic mixture has led to the isolation of the (S)-enantiomer with high optical purity, which is crucial for applications that require enantiomerically pure substances .

Scientific Research Applications

  • Synthesis of β-Substituted-β-Lactones : (S)-2-bromosuccinic acid is utilized in the synthesis of β-substituted-β-lactones with latent pendent hydroxyl groups. This process involves the conversion of L-aspartic acid into bromosuccinic acid, followed by various chemical transformations to yield the monomer with specific characteristics useful in chemical synthesis (Xiao, 2005).

  • Reformatsky-Type Reactions : The compound is used in Reformatsky-type reactions mediated by cerium metal, leading to the synthesis of functionalized γ-substituted paraconic acids. This process demonstrates the utility of (S)-2-bromosuccinic acid in complex organic syntheses (Rodrigues et al., 2012).

  • Production of Succinic Acid : In the field of biochemistry, the effects of dissolved CO2 concentration in the fermentation process for succinic acid production are studied, highlighting the significance of (S)-2-bromosuccinic acid in biochemical pathways and industrial applications (Zou et al., 2011).

  • Polycondensation Reactions : It's also utilized in room-temperature polycondensations with diols to produce poly(alkylene alkanoate)s, demonstrating its role in polymer chemistry. This process underlines the ability of (S)-2-bromosuccinic acid to interact with other compounds to form complex polymers (Takasu et al., 2005).

  • Electrooxidative Bromoesterification : The compound is involved in electrooxidative 1,2-bromoesterification of alkenes, indicating its usefulness in organic synthesis, particularly in the formation of β-bromoalkyl esters through oxidative difunctionalization (Wan et al., 2019).

  • Halogenated Dicarboxylic Acids Measurement : Its measurement in environmental studies, particularly in Arctic aerosols, showcases its environmental relevance and the need to understand its distribution in different ecosystems (Narukawa et al., 2003).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or reactions.


properties

IUPAC Name

(2S)-2-bromobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWGVQWAEANRTK-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-bromosuccinic acid

CAS RN

20859-23-8
Record name Bromosuccinic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Bromosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOSUCCINIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ISS1PP7TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the reference cited above (J. A. Frick et al., 1992), the preparation of S-(−)-chlorosuccinic acid is simply described as: “S-aspartic acid was converted to S-chlorosuccinic acid by treatment with sodium nitrite in hydrochloric acid”. In the diagram on page 621 of the reference cited, the yield of the synthesis step from S-aspartic acid to S-chlorosuccinic acid is 70%. In the experimental part, the only example of preparation is provided for S-bromosuccinic acid, with a yield of 88%. The bromosuccinic acid preparation conditions are not the same as those described for chlorosuccinic acid, though they are taken as an example by analogy. From the industrial point of view, the synthesis of bromosuccinic acid described by Frick et al. is not very convenient in economic terms. In the first place, the dilutions of the reaction mixture are very high; by way of an example, S-(+)-aspartic acid is present to the extent of 5% w/v in the final reaction mixture. A distinct disadvantage arises in the case of isolation of the end product by extraction, which requires a substantial amount of ethyl acetate in order to obtain a 3% w/v solution of S-(−)-bromosuccinic acid. In addition, the end product, obtained with a stoichiometric yield of 88%, is not very pure, particularly as regards optical purity (e.e.=94%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Połeć, L Cieślak, B Śledziński… - Pesticide science, 1998 - Wiley Online Library
Malathion enantiomers were synthesized by nucleophilic substitution of O,O‐dimethyl dithiophosphoryl anion to diethyl (R)‐ or (S)‐2‐bromosuccinate. Malaoxon enantiomers were …
Number of citations: 13 onlinelibrary.wiley.com
JM Spaniol, KA Wheeler - RSC advances, 2016 - pubs.rsc.org
M. Centnerszwer's seminal 1899 report investigated the stereochemical relationship between optical antipodes of different substances using melting-point behavior. One intriguing …
Number of citations: 8 pubs.rsc.org
RA Volkmann, PR Kelbaugh, DM Nason… - The Journal of Organic …, 1992 - ACS Publications
A practicalsynthesis of potent penem antibacterials, CP-70,429 (1)(sulopenem) and CP-81,054 (2), is described.(L)-Aspartic acid was utilized togenerate both the (3S)-and (3fi)-…
Number of citations: 102 pubs.acs.org
DO Biradar, YD Mane - Synthesis, 2023 - thieme-connect.com
A highly diastereoselective total synthesis of TBDPS-protected (–)-cryptocaryolone has been achieved in 12 linear steps with an overall yield of 7.1%, following a recently developed …
Number of citations: 2 www.thieme-connect.com
L Wang, X Lei, Q Wang, Y Li - Tetrahedron, 2021 - Elsevier
A copper-catalyzed cross-coupling reaction of amino acid-derived amides and (Z)-vinyl iodide was studied to improve a key step in the synthesis of plocabulin, a novel microtubule …
Number of citations: 1 www.sciencedirect.com
D Lekova - 2022 - repo.uni-hannover.de
Noricumazoles A is a natural product isolated for the first time from myxobacterium Sorangium celluloum, So ce399. Noricumazole A has been found to have hepatitis C specific antiviral …
Number of citations: 2 www.repo.uni-hannover.de
X Zhao - 2016 - search.proquest.com
Generally, β, γ-unsaturated carbonyls are thermodynamically less stable than their corresponding α, β-unsaturated isomers. An investigation of SmI 2-mediated deconjugation of α, β-…
Number of citations: 0 search.proquest.com
CW Wullschleger - 2012 - research-collection.ethz.ch
Peloruside A (1) is a polyoxygenated, polyketide-based 16-membered macrolide that was isolated from the marine sponge Mycale hentscheli by Northcote and coworkers in 2000 (…
Number of citations: 0 www.research-collection.ethz.ch
N Kaur, JS Dua - Journal of Advanced Scientific Research, 2020 - sciensage.info
Journal of Advanced Scientific Research SYNTHESIS OF SUBSTITUTED PHENYLETHYLAMINE AND ETHYLAMINE DERIVATIVES AS COGNITION ENHANC Page 1 Kaur et al., J Adv …
Number of citations: 4 sciensage.info
A Lakshmipriyaa, SR Chaudharib, N Suryaprakasha
Number of citations: 0

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